molecular formula C11H13FN4O2S2 B2927393 N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide CAS No. 2249463-89-4

N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide

Cat. No.: B2927393
CAS No.: 2249463-89-4
M. Wt: 316.37
InChI Key: OQRPUJGXBFGEBG-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized . Furthermore, modification of thiazole-based compounds at different positions has been carried out to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for “N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

While specific safety and hazard information for “N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide” is not available, it’s important to handle all chemicals with care. Protective glasses, protective clothing, masks, and gloves should be worn to avoid contact with the skin during the experiment .

Future Directions

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . There is a continuous interest in the synthesis of compounds containing the thiazole moiety due to their utility in various fields . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent biological activities .

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O2S2/c1-7-9(19-8(2)14-7)5-6-13-20(17,18)11-4-3-10(12)15-16-11/h3-4,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRPUJGXBFGEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=NN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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